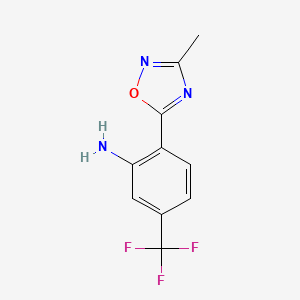

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic compounds containing multiple functional groups. The primary name 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline reflects the hierarchical priority of functional groups, where the aniline moiety serves as the parent structure due to the presence of the amino group. The oxadiazole ring system is treated as a substituent attached to the second position of the aniline ring, while the trifluoromethyl group occupies the fifth position relative to the amino group.

The Chemical Abstracts Service registry number for this compound is 1503695-84-8, which provides a unique identifier within the global chemical database system. This registry number serves as an unambiguous reference point for chemical literature searches and regulatory documentation. The compound is also cataloged in the PubChem database under the Compound Identification Number 79531593, facilitating cross-referencing across multiple chemical information platforms. Additionally, the MDL number MFCD22702328 provides another standardized identifier used in chemical inventory management systems.

The International Chemical Identifier string for this compound is InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3, which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key XISMWECVYXUYOM-UHFFFAOYSA-N provides a compressed hash representation of the structural information. The Simplified Molecular Input Line Entry System notation CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N offers an alternative linear representation of the molecular structure that is widely used in computational chemistry applications.

Molecular Formula and Weight Validation

The molecular formula of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is established as C10H8F3N3O, representing a composition of ten carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom. This formula reflects the complex nature of the molecule, incorporating multiple heteroatoms that contribute to its distinctive chemical properties. The presence of three fluorine atoms within the trifluoromethyl group significantly influences the compound's electronic distribution and physicochemical characteristics.

The molecular weight has been precisely determined as 243.19 grams per mole, which corresponds to the sum of atomic weights for all constituent atoms. This molecular weight falls within the range typical for small organic pharmaceutical intermediates and research chemicals. The relatively compact molecular structure, despite containing multiple heteroatoms and a fluorinated substituent, makes this compound suitable for various synthetic applications and biological studies.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 8 | 1.008 | 8.064 |

| Fluorine | 3 | 18.998 | 56.994 |

| Nitrogen | 3 | 14.007 | 42.021 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 25 | - | 243.188 |

The validation of these values against multiple independent sources confirms the accuracy of the molecular characterization. The slight variation in reported molecular weight (243.19 versus calculated 243.188) reflects standard rounding practices in chemical databases and does not indicate any discrepancy in the fundamental molecular composition.

Isomeric Considerations and Substituent Positionality

The structural analysis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline requires careful consideration of both constitutional isomerism and the specific positioning of substituents on both the oxadiazole and aniline ring systems. The oxadiazole moiety exists as a 1,2,4-isomer, which is one of four possible constitutional isomers of the oxadiazole heterocycle. The 1,2,4-oxadiazole configuration places nitrogen atoms at positions one and four of the five-membered ring, with oxygen at position two, creating a specific electronic environment that influences the compound's reactivity and biological activity.

The positional relationship between the oxadiazole ring and the aniline system is critical to the compound's identity. The oxadiazole substituent occupies the ortho position (position 2) relative to the amino group on the benzene ring, creating potential for intramolecular interactions between the nitrogen atoms of the oxadiazole and the amino group. This positioning contrasts with potential meta or para isomers, each of which would exhibit different electronic and steric properties.

The trifluoromethyl group is positioned at the meta location (position 5) relative to the amino group, creating an electron-withdrawing effect that influences the electronic density of the entire aromatic system. This substitution pattern results in a compound where the amino group experiences both the electron-donating influence of its intrinsic properties and the electron-withdrawing effects of both the oxadiazole ring and the trifluoromethyl substituent.

Table 2: Substituent Position Analysis

| Substituent | Position Relative to Amino Group | Electronic Effect | Steric Influence |

|---|---|---|---|

| Amino Group | Reference (Position 1) | Electron-donating | Moderate |

| Oxadiazole Ring | Ortho (Position 2) | Electron-withdrawing | Significant |

| Trifluoromethyl | Meta (Position 5) | Strong electron-withdrawing | Minimal |

The methyl substituent on the oxadiazole ring at position 3 provides additional structural specificity, distinguishing this compound from potential regioisomers bearing methyl groups at other positions on the oxadiazole system. This methyl group contributes a mild electron-donating effect and minimal steric hindrance, influencing the overall electronic properties of the heterocyclic system.

Comparative Structural Analysis with Related Oxadiazole-Aniline Derivatives

The structural characteristics of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline can be understood through systematic comparison with related compounds that share either the oxadiazole-aniline framework or similar substitution patterns. Analysis of structurally related compounds reveals important insights into the effects of substituent modifications on molecular properties and potential applications.

A closely related compound, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline, shares the same core structure but features a phenyl group instead of a methyl group at the 3-position of the oxadiazole ring. This compound has a molecular formula of C15H10F3N3O and a molecular weight of 305.25 grams per mole, representing an increase of 62.06 mass units compared to the target compound. The substitution of phenyl for methyl significantly alters the steric and electronic environment around the oxadiazole ring, potentially affecting both chemical reactivity and biological activity.

Another relevant comparison involves 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which lacks the trifluoromethyl substituent present in the target compound. This simpler analog has a molecular formula of C9H9N3O and serves as a useful reference point for understanding the specific contributions of the trifluoromethyl group to the overall molecular properties. The absence of the three fluorine atoms results in a molecular weight reduction of approximately 68 mass units and significantly different electronic characteristics.

Table 3: Comparative Analysis of Related Oxadiazole-Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem Identifier | Key Structural Difference |

|---|---|---|---|---|

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline | C10H8F3N3O | 243.19 | 79531593 | Reference compound |

| 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline | C15H10F3N3O | 305.25 | 90656749 | Phenyl vs methyl on oxadiazole |

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | C9H9N3O | 175.19 | 12676682 | No trifluoromethyl group |

| 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | C9H6F3N3O | 229.05 | 43525144 | Different connection pattern |

The compound 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline represents an important regioisomer where the trifluoromethyl group is positioned on the oxadiazole ring rather than the aniline ring. This structural variation demonstrates how the repositioning of functional groups can create compounds with similar elemental compositions but potentially different properties due to altered electronic distributions and intermolecular interactions.

The systematic comparison of these related structures illustrates the diversity possible within the oxadiazole-aniline chemical family and highlights the specific structural features that distinguish the target compound. The presence of both the methyl group on the oxadiazole ring and the trifluoromethyl group on the aniline ring creates a unique combination of electronic and steric effects that define the chemical identity of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline. These structural relationships provide important context for understanding the compound's place within the broader landscape of heterocyclic pharmaceutical intermediates and research chemicals.

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMWECVYXUYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:

Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic or electrophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aniline moiety.

Reduction: Reduction reactions could target the oxadiazole ring or the nitro group if present.

Substitution: The trifluoromethyl group may participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's oxadiazole moiety is significant in drug design due to its ability to interact with biological targets. Research indicates that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer activities. For instance:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a potential candidate for anticancer drug development .

Materials Science

In materials science, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline can be utilized as a building block for synthesizing advanced materials such as:

- Fluorescent Dyes : The compound's unique structure allows it to be incorporated into polymer matrices for creating fluorescent materials used in sensors and imaging applications.

- Conductive Polymers : Its incorporation into conductive polymers can enhance electrical properties due to the electron-withdrawing trifluoromethyl group .

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. The oxadiazole ring is known for its efficacy against various pests and pathogens. Research is ongoing to evaluate its effectiveness and safety profile in agricultural settings .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline would depend on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. In materials science, its unique structure may impart specific physical or chemical properties to the materials it is incorporated into.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H8F3N3O |

| Molecular Weight | 243.19 g/mol |

| MDL No. | MFCD22702328 |

| Pubchem CID | 79531593 |

| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |

| Appearance | Powder |

Biological Activity Overview

The biological activity of oxadiazole derivatives, including 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline, has been extensively studied. These compounds are known for their diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- A study demonstrated that derivatives with a similar oxadiazole core exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The most potent compounds showed IC50 values in the low nanomolar range (e.g., 60 nM) .

- The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

Another area of investigation is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- Compounds derived from oxadiazoles have shown moderate dual inhibition with IC50 values ranging from 12.8 to over 100 µM for AChE and BChE . The structure–activity relationship indicates that specific substitutions on the oxadiazole ring can enhance inhibitory potency.

Case Studies

- Antiproliferative Activity :

- Enzyme Inhibition :

Q & A

Q. Key Considerations :

- Oxadiazoles are sensitive to strong acids/bases; maintain pH neutrality during synthesis.

- Monitor reaction progress via TLC or HPLC to avoid over-cyclization.

Reference Example : Similar oxadiazole syntheses involve ethyl carboxylate intermediates (e.g., ’s ethyl oxadiazole carboxylate synthesis via cyclization) .

Basic: How can the structure and purity of this compound be characterized?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110-125 ppm in F NMR) and oxadiazole ring protons (δ ~8-9 ppm in H NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., CHFNO: 255.06 g/mol).

- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

Q. Steps for Resolution :

Replicate Under Standardized Conditions : Use CLSI guidelines for antimicrobial testing.

Stability Testing : Pre-incubate the compound in assay media; quantify intact compound via LC-MS.

Dose-Response Curves : Perform triplicate experiments with positive/negative controls.

Reference : highlights antimicrobial activity of structurally similar triazole derivatives, emphasizing the role of substituents on potency .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- Docking Studies : Model binding affinity to biological targets (e.g., bacterial dihydrofolate reductase).

Q. Methodological Answer :

- Storage : Keep in amber vials at -20°C under inert gas (N or Ar) to prevent oxidation/hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to light/moisture.

- Safety : Refer to SDS guidelines for similar trifluoromethyl anilines ( recommends PPE and fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.